molecular formula C10H8ClFO2 B13327522 2-Chloro-6-cyclopropyl-3-fluorobenzoic acid

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid

Cat. No.: B13327522
M. Wt: 214.62 g/mol
InChI Key: ISIOLEGVNBTDCI-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid. This compound is characterized by the presence of chlorine, cyclopropyl, and fluorine substituents on a benzoic acid core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropyl-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a cyclopropyl-substituted benzoic acid derivative, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropyl-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzoic acid
  • 2-Chloro-3-fluorobenzoic acid
  • 2-Chloro-6-cyclopropylbenzoic acid

Uniqueness

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid is unique due to the combination of chlorine, cyclopropyl, and fluorine substituents. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound for specific applications that other similar compounds may not fulfill.

Biological Activity

2-Chloro-6-cyclopropyl-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that has garnered attention for its diverse biological activities. This compound features distinct structural characteristics, including chlorine, cyclopropyl, and fluorine substituents on a benzoic acid core, which influence its reactivity and potential applications in medicinal chemistry.

The molecular formula for this compound is C10_{10}H8_{8}ClF1_1O2_2. Its synthesis typically involves multi-step organic reactions, often employing methods such as halogenation and cyclopropanation. The unique combination of substituents enhances its binding affinity towards specific biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The cytotoxic effects were comparable to established chemotherapeutic agents.

Cell Line CC50 (μM) Reference Drug CC50 (μM)
HT2958.4Cisplatin: 47.2
L929VariesFluorouracil: 381.2

The mechanism of action appears to involve the compound's ability to bind to specific enzyme active sites, inhibiting their activity and affecting various biological pathways related to cancer progression.

Anti-inflammatory Potential

Preliminary studies suggest that this compound may interact with proteins involved in inflammatory processes. Its structural features indicate potential applications in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study highlighted the compound's inhibitory effects on specific enzymes involved in inflammatory pathways. The results indicated that it could modulate cytokine production, particularly IL-17 and IL-22, which are critical in autoimmune responses .
  • Antitumor Efficacy : Another research focused on the compound's efficacy against lung cancer cell lines. It was found to exhibit significant antiproliferative activity, with IC50 values indicating effective concentrations for inducing cell death comparable to other known inhibitors .
  • Mechanistic Insights : Research into the mechanistic pathways revealed that the compound's anticancer activity might be linked to its ability to disrupt cellular signaling pathways associated with tumor growth and metastasis .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity not found in structurally similar compounds:

Compound Name Structural Features Unique Properties
2-Chloro-6-fluorobenzoic acidLacks cyclopropyl groupUsed as an intermediate in synthesizing antiseptics
2-Chloro-6-cyclopropylbenzoic acidLacks fluorine atomExhibits different reactivity patterns
2-Chloro-5-cyclopropylbenzoic acidChlorine at a different positionMay have distinct biological activities

Properties

Molecular Formula

C10H8ClFO2

Molecular Weight

214.62 g/mol

IUPAC Name

2-chloro-6-cyclopropyl-3-fluorobenzoic acid

InChI

InChI=1S/C10H8ClFO2/c11-9-7(12)4-3-6(5-1-2-5)8(9)10(13)14/h3-5H,1-2H2,(H,13,14)

InChI Key

ISIOLEGVNBTDCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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